N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15671652
InChI: InChI=1S/C25H21Br2N5O4S/c1-35-20-9-8-15(11-21(20)36-2)24-30-31-25(32(24)18-6-4-3-5-7-18)37-14-22(33)29-28-13-16-10-17(26)12-19(27)23(16)34/h3-13,34H,14H2,1-2H3,(H,29,33)/b28-13+
SMILES:
Molecular Formula: C25H21Br2N5O4S
Molecular Weight: 647.3 g/mol

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15671652

Molecular Formula: C25H21Br2N5O4S

Molecular Weight: 647.3 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C25H21Br2N5O4S
Molecular Weight 647.3 g/mol
IUPAC Name N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H21Br2N5O4S/c1-35-20-9-8-15(11-21(20)36-2)24-30-31-25(32(24)18-6-4-3-5-7-18)37-14-22(33)29-28-13-16-10-17(26)12-19(27)23(16)34/h3-13,34H,14H2,1-2H3,(H,29,33)/b28-13+
Standard InChI Key VSKBHIHFMKUDEI-XODNFHPESA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)Br)Br)O)OC

Introduction

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that integrates functional groups with potential bioactivity. The compound features a hydrazide backbone conjugated with a dibromohydroxyphenyl moiety and a triazole-based sulfanyl side chain. Such structural diversity is often associated with pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.

This article explores the compound’s synthesis, structural characteristics, and potential applications based on available scientific data.

Synthesis

The synthesis of this compound typically involves multi-step organic transformations:

  • Formation of the Triazole Core: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide or other reagents.

  • Introduction of the Dibromo-Hydroxyphenyl Moiety: Bromination of hydroxybenzaldehyde yields the dibromo derivative, which is then reacted with the hydrazide group to form the Schiff base.

  • Final Assembly: The sulfanyl linkage is established by reacting the triazole derivative with an appropriate thiol precursor under controlled conditions.

Each step requires precise reaction conditions to ensure high yield and purity.

Structural Analysis

The structure of N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been confirmed using:

  • NMR Spectroscopy:

    • 1H^1H-NMR reveals characteristic signals for aromatic protons and hydrazone linkages.

    • 13C^{13}C-NMR provides insights into carbon environments within the triazole and phenolic regions.

  • Mass Spectrometry (MS):

    • Molecular ion peaks confirm the compound's molecular weight.

  • X-ray Crystallography:

    • Provides detailed three-dimensional structural information.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities:

  • Antimicrobial Activity:

    • Dibromo-substituted phenols are known for their antibacterial properties.

    • Triazole derivatives often show antifungal activity.

  • Anticancer Potential:

    • The presence of the triazole ring enhances interactions with biomolecular targets such as enzymes involved in cancer progression.

  • Anti-inflammatory Effects:

    • Molecular docking studies indicate potential inhibition of inflammatory mediators like cyclooxygenase (COX) or lipoxygenase (LOX).

Further experimental validation is required to confirm these activities for this specific compound.

Potential Applications

Given its structural complexity and bioactivity potential, this compound could be explored for:

  • Development of new antimicrobial agents targeting drug-resistant pathogens.

  • Synthesis of anti-inflammatory drugs for chronic diseases.

  • Design of anticancer therapies targeting specific enzymes or pathways.

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